molecular formula C19H11Cl2N3O2 B238506 2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B238506
M. Wt: 384.2 g/mol
InChI Key: WAELPERRVUXMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (referred to as 'compound X' in It is a synthetic molecule that was first synthesized in the early 2000s. Since then, it has been the subject of several studies investigating its properties and potential uses.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is thought to involve modulation of the activity of the receptors mentioned above. It has been shown to have both agonist and antagonist activity at these receptors, depending on the concentration of the compound and the specific receptor subtype.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, reduce anxiety-like behavior, and reduce pain perception. It has also been shown to have neuroprotective effects in some studies.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is that it has a relatively high potency at the receptors it targets, which means that it can be used in lower concentrations than other compounds with similar activity. However, one limitation is that its effects can be variable depending on the specific receptor subtype and the concentration used.

Future Directions

There are several potential future directions for research on compound X. One area of interest is its potential use as a therapeutic agent for neurological disorders, such as Alzheimer's disease or schizophrenia. Another potential direction is the development of more selective compounds that target specific receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on different physiological processes.

Synthesis Methods

Compound X can be synthesized using a multi-step process that involves several chemical reactions. The initial step involves the synthesis of 2,4-dichlorobenzoyl chloride, which is then reacted with 2-amino-5-chloropyridine to form 2,4-dichloro-N-(5-chloropyridin-2-yl)benzamide. This compound is then reacted with 2-aminooxazole to form the final product, compound X.

Scientific Research Applications

Compound X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity at several different receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the α7 nicotinic acetylcholine receptor. These receptors are involved in several different physiological processes, including learning and memory, anxiety, and pain perception.

properties

Molecular Formula

C19H11Cl2N3O2

Molecular Weight

384.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C19H11Cl2N3O2/c20-12-5-8-14(15(21)10-12)18(25)23-13-6-3-11(4-7-13)19-24-17-16(26-19)2-1-9-22-17/h1-10H,(H,23,25)

InChI Key

WAELPERRVUXMKI-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.